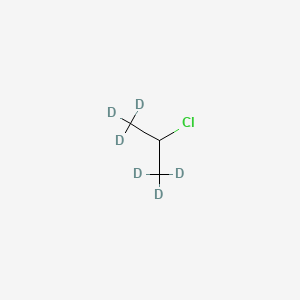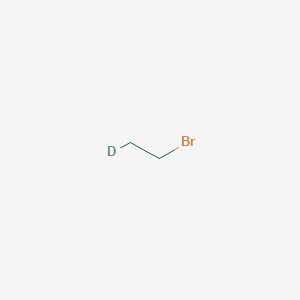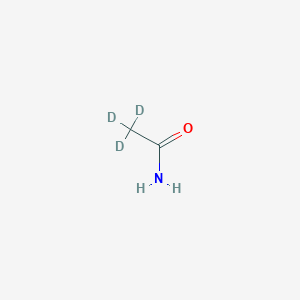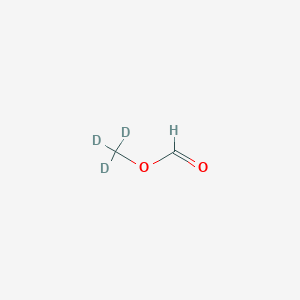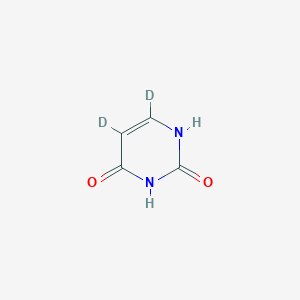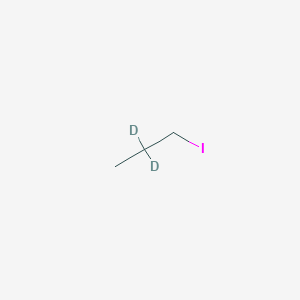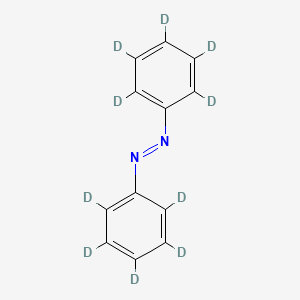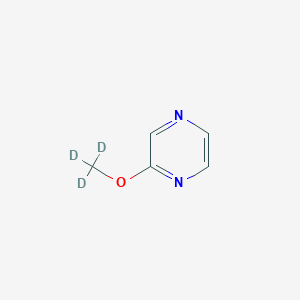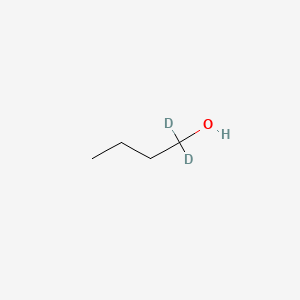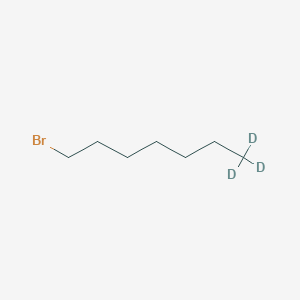
1-Bromopentane-1,1-D2
Overview
Description
1-Bromopentane-1,1-D2 is a deuterated derivative of 1-Bromopentane, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is a bromoalkane and isomer of bromopentane. It is a colorless liquid and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopentane-1,1-D2 can be synthesized through the free-radical addition of deuterated hydrogen bromide to 1-pentene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative. Another method involves the reaction of 1-pentanol with deuterated hydrogen bromide under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process may include the use of deuterated sulfuric acid and deuterated sodium bromide to generate deuterated hydrogen bromide in situ, followed by its reaction with 1-pentanol.
Chemical Reactions Analysis
Types of Reactions: 1-Bromopentane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Elimination Reactions: It can undergo elimination reactions to form alkenes, typically in the presence of strong bases like potassium tert-butoxide.
Reduction Reactions: It can be reduced to pentane-1,1-D2 using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Pentanol-1,1-D2, pentanenitrile-1,1-D2.
Elimination: 1-Pentene-1,1-D2.
Reduction: Pentane-1,1-D2.
Scientific Research Applications
1-Bromopentane-1,1-D2 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other deuterated compounds and is used in mechanistic studies to understand reaction pathways.
Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium in biological systems.
Medicine: It is employed in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromopentane-1,1-D2 involves its participation in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound loses a bromine atom and a hydrogen atom (or deuterium atom), resulting in the formation of a double bond. The presence of deuterium atoms can influence reaction rates and mechanisms due to the kinetic isotope effect.
Comparison with Similar Compounds
1-Bromopentane-1,1-D2 can be compared with other similar compounds such as:
1-Bromopentane: The non-deuterated version, which has two hydrogen atoms instead of deuterium atoms at the first carbon position.
1-Bromopentane-1,1,2,2-D4: A compound with four deuterium atoms at the first and second carbon positions.
1-Bromopentane-2,2,3,3,4,4,5,5,5-D9: A compound with nine deuterium atoms at various positions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly affect its chemical properties and reaction mechanisms. The incorporation of deuterium can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.
Properties
IUPAC Name |
1-bromo-1,1-dideuteriopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-BFWBPSQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


